Head-to-Head Comparison of a 3,6-N2-BCHep Analog with the Piperazine-Based Drug DB04232
A direct head-to-head comparison of the 6-azabicyclo[3.1.1]heptane isostere 68 with the piperazine-containing matrix metalloproteinase inhibitor DB04232 demonstrated that scaffold replacement alters key physicochemical and metabolic parameters. The 3,6-N2-BCHep analog 68 exhibited a higher molecular weight (461.13 vs. 449.13 Da) but, counterintuitively, a substantially reduced lipophilicity (logP at pH 7.4: 0.946 vs. 1.43 for DB04232). This represents a calculated ΔlogP of −0.484, or a ~34% reduction in logP. Despite this shift, metabolic stability was essentially preserved, with nearly identical half-life values (36.3 min for 68 vs. 36.0 min for DB04232) and comparable hepatic intrinsic clearance (34.3 vs. 34.6 ml min⁻¹ kg⁻¹) in human liver microsomes [1].
| Evidence Dimension | Physicochemical and metabolic profile (MW, logP, metabolic stability) |
|---|---|
| Target Compound Data | 3,6-N2-BCHep analogue 68: MW 461.13 Da; logP (pH 7.4) 0.946; T₁/₂ 36.3 min; CLint(liver) 34.3 ml min⁻¹ kg⁻¹; Remaining at T₆₀ 28.3% |
| Comparator Or Baseline | DB04232 (piperazine-based drug): MW 449.13 Da; logP (pH 7.4) 1.43; T₁/₂ 36.0 min; CLint(liver) 34.6 ml min⁻¹ kg⁻¹; Remaining at T₆₀ 30.6% |
| Quantified Difference | ΔMW = +12 Da; ΔlogP = −0.484 (−34%); T₁/₂ change = +0.3 min (+0.8%) |
| Conditions | Human liver microsome assay; logP determined by HPLC at pH 7.4; metabolic stability measured in presence of NADPH (Figure 4, Zhang et al. 2026). |
Why This Matters
This demonstrates that substituting a piperazine with a 6-N-BCHep can reduce lipophilicity without sacrificing metabolic stability, addressing a common lead optimization challenge of balancing potency with ADME properties.
- [1] Zhang, Z.-X.; Shu, K.; Tilby, M. J.; Mandigma, M. J. P.; Guo, Y.; Tyler, J. L.; Noble, A.; Aggarwal, V. K. Breaking the 'rule-of-five' to access bridged bicyclic heteroaromatic bioisosteres. Nat. Synth. 2026, Figure 4. View Source
